molecular formula C19H19FN2O3S B2415664 4-fluoro-2-methyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide CAS No. 898427-60-6

4-fluoro-2-methyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide

Cat. No.: B2415664
CAS No.: 898427-60-6
M. Wt: 374.43
InChI Key: ZPPOXWPAOHYUCP-UHFFFAOYSA-N
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Description

The compound "4-fluoro-2-methyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide" is a synthetic molecule characterized by a complex structure that includes a fluorinated benzene ring, a methyl group, and a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzenesulfonamide and 2-methylquinoline derivatives.

  • Coupling Reaction: : A coupling reaction between 4-fluorobenzenesulfonamide and 2-methylquinoline is typically facilitated using catalysts like palladium (Pd) complexes under controlled temperature and pressure conditions.

  • Cyclization: : The intermediate products undergo cyclization to form the hexahydropyrido[3,2,1-ij]quinoline core structure. This step often requires specific reagents such as acids or bases to promote the ring closure.

  • Final Modification: : The compound is finalized by introducing the sulfonamide group and fluorine atom, typically through substitution reactions using appropriate fluorinating agents.

Industrial Production Methods

The industrial production of this compound would scale up the synthetic process using larger reactors and more efficient catalytic systems. Process optimization may include continuous flow systems to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, typically at the quinoline moiety, using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: : Reduction reactions may target the carbonyl group within the hexahydropyrido structure, using reagents such as sodium borohydride.

  • Substitution: : The fluorinated benzene ring is amenable to nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atom under specific conditions.

Common Reagents and Conditions

  • Oxidation Reagents: : Potassium permanganate, chromic acid.

  • Reduction Reagents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: : Sodium hydroxide for nucleophilic aromatic substitution.

Major Products

  • Oxidation Products: : Oxidized derivatives of the quinoline ring.

  • Reduction Products: : Reduced forms of the quinoline core.

  • Substitution Products: : Substituted benzene derivatives with various functional groups replacing fluorine.

Scientific Research Applications

Chemistry

The unique structure of this compound makes it an interesting subject for studying new reaction mechanisms and exploring synthetic routes in organic chemistry.

Biology

In biological research, this compound may be studied for its potential interaction with enzymes or receptors, due to its structural resemblance to known bioactive molecules.

Medicine

Medicinal chemistry applications include exploring its potential as a drug candidate. Its interaction with specific biological targets may provide insights into developing new therapeutic agents for diseases such as cancer or neurological disorders.

Industry

In industrial applications, derivatives of this compound may be used in the development of new materials with specific properties, such as high-performance polymers or advanced coatings.

Mechanism of Action

The mechanism by which "4-fluoro-2-methyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide" exerts its effects likely involves binding to specific molecular targets such as enzymes or receptors. The sulfonamide group and quinoline ring system are known to engage in hydrogen bonding and pi-pi interactions, which can modulate the activity of biological macromolecules. Detailed studies involving molecular docking and biochemical assays would elucidate the precise pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-2-methylbenzenesulfonamide: : Shares the fluorinated benzene ring and sulfonamide group but lacks the complex quinoline structure.

  • N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide: : Contains the quinoline core and sulfonamide group but without the fluorine substitution.

  • 2-methylquinoline derivatives: : Analogous in containing the quinoline moiety but differ in substitution patterns and functional groups.

Uniqueness

The uniqueness of "4-fluoro-2-methyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide" lies in its combined structural motifs, which endow it with distinctive chemical properties and potential biological activities. This combination of a fluorinated aromatic ring with a quinoline moiety and a sulfonamide group is not commonly found in many known compounds, making it a valuable subject for further research and development.

Properties

IUPAC Name

4-fluoro-2-methyl-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3S/c1-12-9-15(20)5-6-17(12)26(24,25)21-16-10-13-3-2-8-22-18(23)7-4-14(11-16)19(13)22/h5-6,9-11,21H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPPOXWPAOHYUCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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